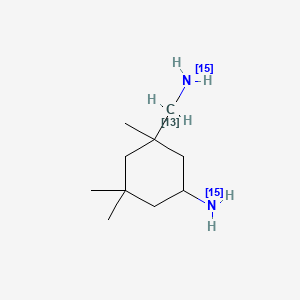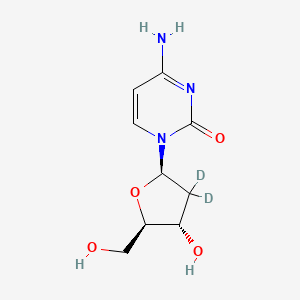
2'-Deoxy Cytidine-2',2'-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxycytidine-d2 is a deuterated form of 2’-deoxycytidine, a nucleoside analog that plays a crucial role in DNA synthesis. This compound is particularly valuable in scientific research due to its stability and unique properties, which make it an excellent tool for studying various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxycytidine-d2 typically involves the incorporation of deuterium atoms into the 2’-deoxycytidine molecule. One common method is the deuteration of ®-2,3-Dihydroxypropanal, which serves as a precursor . The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of 2’-Deoxycytidine-d2 can be achieved through metabolic engineering of microorganisms such as Escherichia coli. By manipulating the metabolic pathways and gene expression in these microorganisms, high yields of deoxycytidine can be produced . This method is advantageous due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxycytidine-d2 undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with sulfate radicals (SO4.-) to form different intermediates, such as base radicals and sugar radicals .
Common Reagents and Conditions
Common reagents used in the reactions of 2’-Deoxycytidine-d2 include peroxodisulfate, which generates sulfate radicals radiolytically . The reaction conditions often involve specific pH levels and the presence of oxygen to facilitate the formation of desired intermediates.
Major Products Formed
The major products formed from the reactions of 2’-Deoxycytidine-d2 include free cytosine and various radical intermediates . These products are valuable for studying the mechanisms of DNA damage and repair.
Scientific Research Applications
2’-Deoxycytidine-d2 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Deoxycytidine-d2 involves its incorporation into DNA strands during replication. Once incorporated, it inhibits DNA methylation by forming covalent complexes with DNA methyltransferases (DNMTs), such as DNMT1 . This inhibition leads to the reactivation of silenced genes and the alteration of chromatin structure, which can have therapeutic implications for cancer treatment.
Comparison with Similar Compounds
2’-Deoxycytidine-d2 is unique due to its deuterium labeling, which provides enhanced stability and distinct metabolic properties compared to non-deuterated analogs. Similar compounds include:
2’-Deoxycytidine: The non-deuterated form, which is a component of DNA and serves as a precursor for various nucleoside analogs.
5-Aza-2’-deoxycytidine (Decitabine): A nucleoside analog used in the treatment of myelodysplastic syndrome and acute myeloid leukemia.
2’,2’-Difluoro-2’-deoxycytidine (Gemcitabine): A nucleoside analog used in chemotherapy for various cancers.
Properties
Molecular Formula |
C9H13N3O4 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-3,3-dideuterio-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i3D2 |
InChI Key |
CKTSBUTUHBMZGZ-PHQAARDISA-N |
Isomeric SMILES |
[2H]C1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)[2H] |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


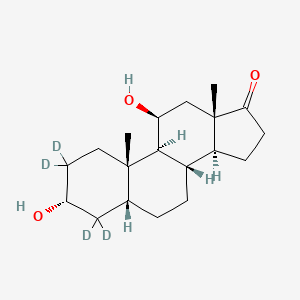
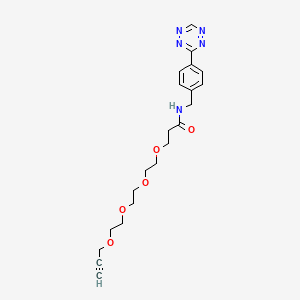
![6-({8a-[(Acetyloxy)methyl]-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(2-methylbut-2-enoyl)oxy]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl}oxy)-4-hydroxy-3,5-bis({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy})oxane-2-carboxylic acid](/img/structure/B12426346.png)
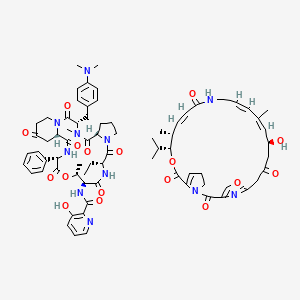
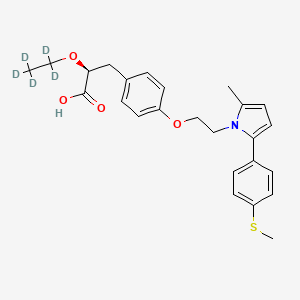
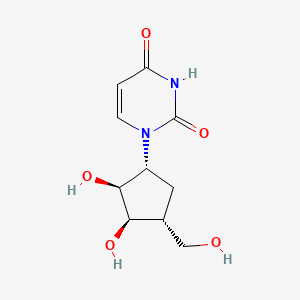
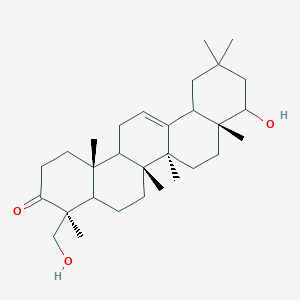
![potassium;9-methyl-3-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12426384.png)
![(3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione](/img/structure/B12426385.png)

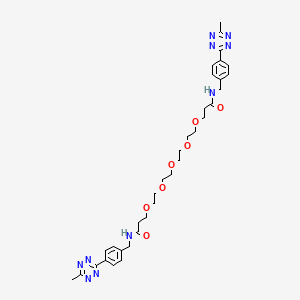
![methyl N-[(2S,3R)-1-[(2S,3aS,6aS)-2-[5-[6-[2-[(2S,3aS,6aS)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]-1H-imidazol-5-yl]biphenylen-2-yl]-1H-imidazol-2-yl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate](/img/structure/B12426424.png)

